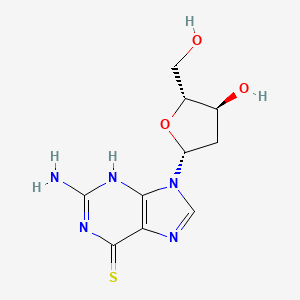
6-THIO-2'-DEOXYGUANOSINE
Overview
Description
Mechanism of Action
Target of Action
6-Thio-2’-Deoxyguanosine (6-Thio-dG) primarily targets telomerase , an enzyme that is reactivated in approximately 90% of cancers . Telomerase plays a significant role in the proliferation and reproductive immortality of cancer cells .
Mode of Action
6-Thio-dG is a nucleoside analog and a telomerase substrate. It is preferentially incorporated into telomeres by telomerase, leading to telomere uncapping . This interaction with its targets results in telomere dysfunction and triggers cell death selectively in telomerase-positive cancer cells .
Biochemical Pathways
The incorporation of 6-Thio-dG into telomeres by telomerase leads to telomeric DNA damage . This damage triggers DNA damage responses and apoptosis, inhibiting cell invasion, stem cell pathways, and proliferation . The damaged telomeric fragments accumulate in cytosolic micronuclei, activating both innate (cGAS/STING) and adaptive (T-cell) immune responses .
Pharmacokinetics
It’s noted that 6-thio-dg has been shown to cross the blood-brain barrier and specifically target tumor cells in an orthotopic mouse model of diffuse intrinsic pontine glioma (dipg) .
Result of Action
The result of 6-Thio-dG action is the induction of rapid cell death in cancer cells, while sparing telomerase-negative cells . It has shown efficacy in various in vitro and in vivo models of gliomas, demonstrating potent anticancer activity . It has also been found to induce apoptotic cell death in several human glioma cell lines .
Action Environment
The action of 6-Thio-dG can be influenced by the environment in which it is used. For instance, it has been shown to have synergistic effects when used in combination with other treatments. In preclinical in vitro and in vivo models, 6-Thio-dG demonstrated increased anticancer potency when used in sequence with PD-(L)1 inhibitors . .
Biochemical Analysis
Biochemical Properties
6-Thio-2’-Deoxyguanosine plays a significant role in biochemical reactions. It is a telomerase substrate precursor nucleoside analogue . It interacts with telomerase, an enzyme present in more than 85% of human cancers . The interaction between 6-Thio-2’-Deoxyguanosine and telomerase leads to the incorporation of this compound into newly synthesized telomeres .
Cellular Effects
The effects of 6-Thio-2’-Deoxyguanosine on various types of cells and cellular processes are profound. It induces telomere dysfunction and rapid cell death in cancer cells, while sparing telomerase-negative cells . It has been shown to be effective in the majority of human and mouse glioma cell lines . It also demonstrates efficacy in cancer cell lines that have acquired resistance to certain treatments .
Molecular Mechanism
The mechanism of action of 6-Thio-2’-Deoxyguanosine is through its interaction with telomerase. Once incorporated into the telomeres, 6-Thio-2’-Deoxyguanosine compromises the telomere structure and function, leading to ‘uncapping’ of the chromosome ends and thus resulting in rapid tumor cell death . This mechanism does not depend on the progressive shortening of telomere length .
Temporal Effects in Laboratory Settings
Over time, 6-Thio-2’-Deoxyguanosine continues to induce telomeric DNA damage not only in cancer cell lines but also in patient-derived xenograft (PDX) tumor specimens . This leads to a significant inhibition of cell invasion, stem cell, and proliferation pathways while triggering DNA damage and apoptosis .
Dosage Effects in Animal Models
In animal models, 6-Thio-2’-Deoxyguanosine has shown to decrease tumor growth rate superior to that observed with other treatments . It also increases telomere dysfunction in tumor cells in vivo .
Metabolic Pathways
The metabolic pathways that 6-Thio-2’-Deoxyguanosine is involved in are primarily related to its interaction with telomerase and its incorporation into telomeres .
Transport and Distribution
It is known that it is incorporated into de novo synthesized telomeres .
Subcellular Localization
The subcellular localization of 6-Thio-2’-Deoxyguanosine is at the telomeres, where it is incorporated by telomerase . This localization to the telomeres is crucial for its function in inducing telomere dysfunction and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-thio-2’-deoxyguanosine typically involves the modification of guanosine. One common method includes the reaction of 2’-deoxyguanosine with thiourea under specific conditions to introduce the thio group at the 6-position of the guanine base .
Industrial Production Methods
Industrial production of 6-thio-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-thio-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This reaction can convert the thio group to a sulfhydryl group.
Substitution: The thio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of 6-thio-2’-deoxyguanosine .
Scientific Research Applications
6-thio-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogues and their interactions with DNA and RNA.
Biology: It is employed in research on telomere biology and telomerase activity.
Medicine: It has shown potential as an anticancer agent, particularly in telomerase-positive cancers. .
Industry: It is used in the development of new therapeutic agents and in the study of telomere-targeting compounds
Comparison with Similar Compounds
Similar Compounds
6-thioguanine: Another nucleoside analogue with similar properties but different mechanisms of action.
Imetelstat: A telomerase inhibitor that also targets telomeres but through a different mechanism.
MST-312: A telomerase inhibitor that affects telomere maintenance
Uniqueness
6-thio-2’-deoxyguanosine is unique in its ability to be directly incorporated into telomeres by telomerase, leading to telomere dysfunction and selective cancer cell death. This property distinguishes it from other telomerase inhibitors and nucleoside analogues .
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVJRXQHFJXZFZ-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64039-27-6 (mono-hydrate) | |
| Record name | beta-2'-Deoxythioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021345 | |
| Record name | beta-Thioguanosine deoxyriboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789-61-7 | |
| Record name | 2′-Deoxy-6-thioguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=789-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-2'-Deoxythioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Thioguanosine deoxyriboside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-DEOXYTHIOGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR0RFB46DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-THIOGUANIDINE DEOXYRIBOSIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



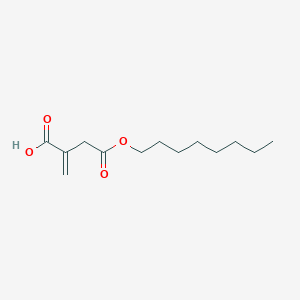


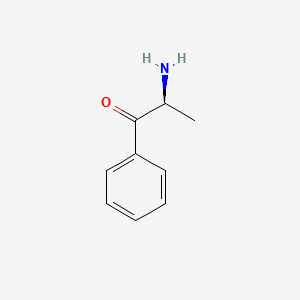


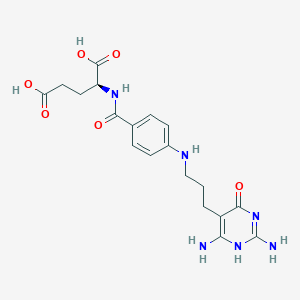
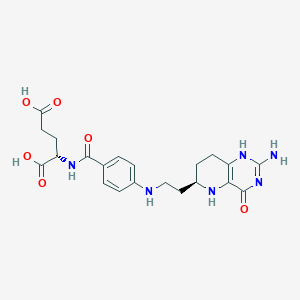


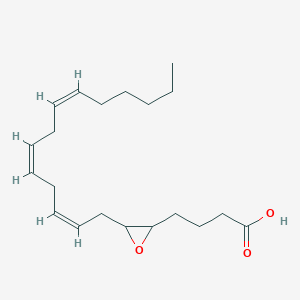
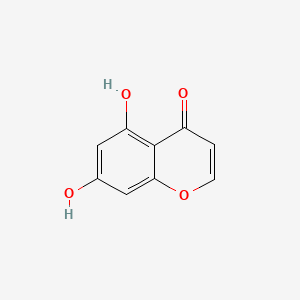
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
